Aminooxy-PEG2-methane

Descripción general

Descripción

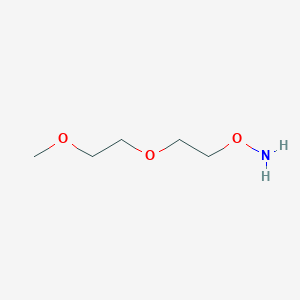

Aminooxy-PEG2-methane is a chemical compound that consists of a polyethylene glycol (PEG) chain linked to an aminooxy functional group, with a methane group attached to the PEG chain. The aminooxy functional group is a reactive moiety commonly used for bioconjugation, particularly in the labeling and modification of biomolecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Aminooxy-PEG2-methane is typically synthesized through a series of chemical reactions that involve the attachment of an aminooxy group to a PEG chain, followed by the addition of a methane group. The specific reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing the use of hazardous chemicals. The production methods often include purification steps such as chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Key Chemical Reactions

Aminooxy-PEG2-methane participates in two primary reactions under distinct conditions:

| Reaction Type | Reagents/Conditions | Product Formed | Bond Type |

|---|---|---|---|

| Oxime bond formation | Aldehyde-containing compounds | Oxime conjugate | C=N bond |

| Hydroxylamine linkage | Aldehyde + Reducing agent* | Hydroxylamine conjugate | C-N bond |

*Common reductants include sodium cyanoborohydride (NaBH₃CN) or aniline .

Oxime Bond Formation

The aminooxy group nucleophilically attacks the aldehyde carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration yields a stable oxime bond:

This reaction proceeds optimally at pH 4–6, where the aminooxy group remains unprotonated .

Hydroxylamine Linkage

In the presence of a reductant, the intermediate hemiaminal undergoes reduction to form a secondary amine linkage:

This pathway is favored in applications requiring hydrolytic stability .

PEG Spacer Effects

-

Solubility : The hydrophilic PEG₂ spacer (molecular weight 135.2 g/mol) enhances aqueous solubility, enabling reactions in biological buffers .

-

Steric Accessibility : The short PEG chain minimizes steric hindrance, allowing efficient conjugation with small molecules and surfaces .

pH Sensitivity

-

Optimal activity occurs at mildly acidic conditions (pH 4–6), where the aminooxy group is deprotonated but not hydrolyzed .

Stability and Handling

Aplicaciones Científicas De Investigación

Bioconjugation

One of the primary applications of Aminooxy-PEG2-methane is in bioconjugation , where it serves as a linker to attach biomolecules such as proteins, peptides, and nucleic acids. The aminooxy group can react with aldehyde or ketone functionalities present in biomolecules to form stable oxime bonds. This reaction is crucial for creating conjugates that maintain the biological activity of the attached molecules.

Table 1: Bioconjugation Applications

| Application Area | Description |

|---|---|

| Protein Labeling | Used for attaching fluorescent dyes or other labels to proteins for imaging. |

| Drug Delivery Systems | Facilitates the conjugation of therapeutic agents to enhance delivery. |

| Diagnostic Tools | Enables the development of biosensors by linking biomolecules to surfaces. |

Drug Delivery Systems

This compound is also employed in developing drug delivery systems . The hydrophilic nature of PEG enhances the solubility and stability of drug formulations, allowing for improved bioavailability and reduced toxicity. The compound's ability to form reversible linkages through oxime bonds allows for controlled release of therapeutic agents.

Case Study: Targeted Drug Delivery

In a study involving targeted delivery of anticancer drugs, this compound was used to conjugate doxorubicin to a tumor-targeting peptide. This approach resulted in enhanced accumulation of the drug in tumor tissues while minimizing systemic exposure, leading to improved therapeutic efficacy with reduced side effects .

Material Science

In material science, this compound is utilized for synthesizing specialized polymers and materials. Its ability to form stable linkages makes it suitable for creating hydrogels and other polymeric structures that can be used in various applications, including tissue engineering and regenerative medicine.

Table 2: Material Science Applications

| Application Area | Description |

|---|---|

| Hydrogels | Used in creating biocompatible hydrogels for drug delivery and tissue scaffolding. |

| Polymer Synthesis | Facilitates the synthesis of functionalized polymers with specific properties. |

Chemical Reactions and Mechanisms

The reactivity of this compound is primarily attributed to its aminooxy group, which readily forms oxime bonds with carbonyl-containing compounds. This reaction can be reversible under certain conditions, allowing for dynamic applications in biochemical settings.

Mechanism Overview

- Formation of Oxime Bond : The aminooxy group reacts with aldehyde or ketone groups to form an oxime bond.

- Reversible Linkage : Under reductive conditions, hydroxylamine linkages can be formed, providing additional versatility in bioconjugation strategies.

Mecanismo De Acción

The primary mechanism of action of Aminooxy-PEG2-methane involves its ability to form stable oxime bonds with aldehydes and ketones. This reaction is highly specific and occurs under mild conditions, making it ideal for bioconjugation applications. The PEG chain increases the solubility of the compound in aqueous media, enhancing its utility in biological systems .

Comparación Con Compuestos Similares

Similar Compounds

Aminooxy-PEG-methane: Contains a similar aminooxy functional group and PEG linker but may differ in the length of the PEG chain or the presence of additional functional groups.

Aminooxy-PEG4-methane: Similar structure but with a longer PEG chain, which can affect its solubility and reactivity.

Uniqueness

Aminooxy-PEG2-methane is unique due to its specific PEG chain length and the presence of both an aminooxy group and a methane group. This combination of features provides a balance of solubility, reactivity, and stability, making it particularly useful for bioconjugation and other scientific applications .

Actividad Biológica

Aminooxy-PEG2-methane, also known as m-PEG2-Amino, is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound has garnered attention due to its role in facilitating targeted protein degradation, a promising approach in therapeutic development. This article provides a detailed overview of the biological activity of this compound, including its chemical properties, applications in research, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 54149-49-4 |

| Molecular Formula | C₅H₁₃NO₃ |

| Molecular Weight | 135.16 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The compound is primarily utilized as a linker due to its unique structure that allows for selective interactions with target proteins through the formation of stable conjugates.

PROTAC Technology

this compound is integral to the development of PROTACs, which are bifunctional molecules designed to induce targeted degradation of specific proteins. These molecules typically consist of two ligands connected by a linker: one ligand binds to the target protein while the other recruits an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein. The use of PEG linkers like this compound enhances solubility and reduces immunogenicity, making them suitable for therapeutic applications .

Biological Activity

Research indicates that this compound exhibits significant biological activity in various contexts:

- Targeted Protein Degradation : Studies have shown that PROTACs utilizing this compound effectively degrade target proteins in cancer cells, demonstrating potential for cancer therapy .

- In Vitro Stability : The compound has been noted for its stability in biological systems, which is crucial for maintaining efficacy during therapeutic applications. For instance, conjugates formed with this compound have shown high stability in cellular environments for prolonged periods .

- Cellular Uptake : this compound facilitates the internalization of therapeutic agents into cells, enhancing their bioavailability and effectiveness. This property is particularly valuable in drug delivery systems where efficient cellular uptake is critical .

Case Studies

Several studies highlight the efficacy and versatility of this compound in biological research:

- Case Study 1 : A study published in EBioMedicine explored the use of PROTACs containing this compound for degrading specific oncogenic proteins in breast cancer models. The results demonstrated significant reduction in protein levels and tumor growth inhibition, suggesting its potential as a therapeutic agent .

- Case Study 2 : Research conducted on aminooxy-based conjugates indicated that these compounds could be utilized for imaging purposes in oncology. The conjugation of radiolabeled compounds with this compound allowed for enhanced imaging capabilities in PET scans, improving diagnostic accuracy .

Propiedades

IUPAC Name |

O-[2-(2-methoxyethoxy)ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3/c1-7-2-3-8-4-5-9-6/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKTXNKVXALMHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54149-49-4 | |

| Record name | O-[2-(2-methoxyethoxy)ethyl]hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.